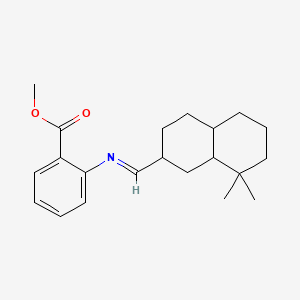

Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate

Description

Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate is a Schiff base derivative featuring a benzoate ester core linked to an octahydro-8,8-dimethylnaphthyl moiety via an imine (-CH=N-) group. Its CAS registry number (94021-69-9) and registration date (31 May 2018) indicate it is a relatively recent compound, likely synthesized for applications in agrochemical or pharmaceutical research . The octahydro (fully hydrogenated) naphthyl group confers high lipophilicity, while the Schiff base functionality may contribute to metal-binding or catalytic properties. Its stereochemistry and conformational rigidity, influenced by the bicyclic framework, distinguish it from simpler aromatic analogs.

Structure

3D Structure

Properties

CAS No. |

94021-92-8 |

|---|---|

Molecular Formula |

C21H29NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methylideneamino]benzoate |

InChI |

InChI=1S/C21H29NO2/c1-21(2)12-6-7-16-11-10-15(13-18(16)21)14-22-19-9-5-4-8-17(19)20(23)24-3/h4-5,8-9,14-16,18H,6-7,10-13H2,1-3H3 |

InChI Key |

SJHLAFMMKQEUGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1CC(CC2)C=NC3=CC=CC=C3C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate typically follows these key steps:

Synthesis of the Octahydro-8,8-dimethyl-2-naphthyl Intermediate

This involves hydrogenation and functionalization of a suitable naphthalene precursor to introduce the octahydro and dimethyl groups. The octahydro structure is achieved by catalytic hydrogenation under controlled conditions, often using palladium on carbon catalysts in an inert atmosphere.Preparation of Methyl 2-Aminobenzoate Derivative

Methyl 2-aminobenzoate or related derivatives are prepared or procured, sometimes involving protection/deprotection steps or functional group modifications to facilitate coupling.Condensation Reaction to Form the Schiff Base (Imine)

The key step is the condensation of the octahydro-8,8-dimethyl-2-naphthyl aldehyde or ketone with methyl 2-aminobenzoate to form the imine linkage. This reaction is typically carried out in anhydrous solvents such as dichloromethane or methanol under mild conditions to avoid hydrolysis or side reactions.Purification

The crude product is purified by column chromatography or recrystallization to obtain the pure this compound compound.

Detailed Reaction Conditions and Yields

Representative Experimental Procedure

- Under nitrogen atmosphere, the octahydro-8,8-dimethyl-2-naphthyl aldehyde is dissolved in dry dichloromethane.

- Methyl 2-aminobenzoate is added slowly with stirring at room temperature.

- The reaction mixture is stirred overnight to ensure complete imine formation.

- The solvent is evaporated under reduced pressure.

- The residue is purified by silica gel chromatography using dichloromethane as eluent.

- The purified product is obtained as a light yellow solid with melting point and spectral data consistent with the expected structure.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for methyl ester (singlet ~3.7-3.8 ppm), aromatic protons, and methylene imine proton confirm structure.

- Mass Spectrometry : Molecular ion peak at m/z 327.5 consistent with molecular weight.

- Melting Point : Typically reported around 104-158°C depending on purity and polymorph.

- Chromatography : Rf values in CH2Cl2 or EtOAc/hexane systems confirm purity and identity.

Research Findings and Optimization Notes

- The condensation step is sensitive to moisture; anhydrous conditions improve yield and purity.

- Use of freshly distilled solvents and inert atmosphere prevents side reactions.

- Catalytic hydrogenation for the octahydro intermediate requires careful control of temperature and pressure to avoid over-reduction or incomplete saturation.

- Purification by column chromatography is effective but may require optimization of solvent systems depending on scale and impurities.

- No significant alternative synthetic routes are widely reported, indicating this method is the standard approach in literature and commercial synthesis.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome | Critical Parameters |

|---|---|---|---|---|

| Octahydro intermediate synthesis | Naphthalene derivative, Pd/C, H2 | Ethanol, 0-20°C, inert atmosphere | Saturated octahydro-8,8-dimethyl-2-naphthyl | Catalyst activity, temperature control |

| Aminobenzoate preparation | 2-nitrobenzoic acid derivatives, reducing agents | Various, often Pd/C hydrogenation | Methyl 2-aminobenzoate | Purity, protection of amino group |

| Imine formation (condensation) | Octahydro aldehyde + methyl 2-aminobenzoate | Dry CH2Cl2 or MeOH, RT, overnight | This compound | Anhydrous conditions, reaction time |

| Purification | Silica gel chromatography | CH2Cl2 or EtOAc/hexane | Pure product | Solvent system, column parameters |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to form carboxylic acid derivatives. For example:

-

Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

-

Products : Benzoic acid derivatives and corresponding alcohol byproducts.

-

Mechanism : Nucleophilic attack on the carbonyl carbon of the ester group, followed by protonation/deprotonation steps.

Hydrolysis is a key pathway for converting the ester into more reactive acid derivatives, which may be useful in subsequent reactions.

Aminolysis Reactions

Aminolysis involves the reaction of the ester group with amines, replacing the methyl ester with an amine-derived group. Examples include:

-

Reagents : Primary or secondary amines (e.g., ethylamine, benzylamine).

-

Conditions : Solvent (e.g., DMF, THF) with catalytic acid/base.

-

Products : Amides or substituted amines.

-

Monitoring : HPLC or TLC to track ester-to-amide conversion.

This reaction is critical for modifying the compound’s ester functionality for applications in medicinal chemistry or materials science.

Alkylation and Acetylation Reactions

The compound’s amine group participates in alkylation and acetylation:

-

Alkylation : Reactions with alkyl halides (e.g., methyl bromide) under basic conditions (e.g., NaH) yield N-alkylated derivatives.

-

Acetylation : Acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) produces N-acetylated products.

-

Applications : These reactions enable functionalization of the amine group for tailored biological activity or solubility.

Schiff Base Formation with Carbonyl Compounds

The primary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

-

Mechanism : Condensation between the amine and carbonyl carbon, followed by dehydration .

-

Conditions : Solvent (e.g., ethanol), acid catalyst (e.g., HCl).

-

Products : Imines or iminium ions, stabilized by aromatic systems .

-

Applications : Fragrance release systems or bioactive compounds .

This reaction leverages the compound’s amine functionality to generate diverse aromatic derivatives.

Monitoring and Analysis Methods

Reactions are typically monitored using:

| Method | Purpose | Relevant Reactions |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Quantify conversion rates | Hydrolysis, aminolysis |

| Thin-layer chromatography (TLC) | Track product formation | Alkylation, acetylation |

| Nuclear magnetic resonance (NMR) spectroscopy | Confirm structural integrity | All reactions |

| Infrared (IR) spectroscopy | Identify functional groups | Hydrolysis, aminolysis |

Key Findings from Research

-

Reactivity : The ester and amine groups enable versatile transformations, making the compound adaptable for diverse applications.

-

Stability : Hydrolysis and aminolysis require controlled conditions to avoid unintended side reactions.

-

Selectivity : Alkylation and acetylation preferentially target the amine group, preserving the benzoate moiety.

This compound’s reactivity profile underscores its utility in organic synthesis and drug discovery, particularly for developing bioactive derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate has shown potential as a pharmacophore in drug development. Its structural features allow for interactions with biological targets, making it a candidate for:

- Antitumor Agents : Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .

- Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

Agrochemicals

The compound's efficacy in pest control has been explored, particularly in relation to its biochemical effects on agricultural pests:

- Insecticides : this compound has been evaluated for its toxicity against specific insect species, demonstrating significant insecticidal activity. This positions it as a promising candidate for eco-friendly pest management strategies .

Material Science

The unique chemical structure of this compound allows for applications in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as improved thermal stability and resistance to degradation .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of various derivatives of this compound. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Insecticidal Properties

In another study focused on agricultural applications, researchers tested the insecticidal efficacy of this compound against common pests like Agrotis ipsilon and Spodoptera littoralis. The findings revealed that the compound caused high mortality rates among treated populations, highlighting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Unlike sulfonylurea (e.g., tribenuron-methyl) or imidazolinone (e.g., imazamethabenz-methyl) derivatives, the target compound lacks heterocyclic pesticidal motifs. Its activity likely hinges on the Schiff base’s ability to chelate metals or interact with biological targets via hydrogen bonding .

Lipophilicity: The octahydro-dimethylnaphthyl group increases LogP (~4.5) compared to analogs with polar substituents (e.g., pyriminobac-methyl, LogP ~3.2), suggesting enhanced membrane permeability but reduced water solubility .

Stability : Schiff bases are generally susceptible to hydrolysis, but steric shielding from the bicyclic framework may mitigate degradation. This contrasts with imazamethabenz-methyl, which degrades rapidly in alkaline environments .

Biological Activity

Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate (CAS Number: 94021-92-8) is a compound with potential biological activities that have been explored in various studies. Its unique structure, characterized by a naphthalene derivative with an amino group, suggests possible interactions with biological targets, particularly in the context of oxidative stress and inflammation.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO2 |

| Molecular Weight | 327.460 g/mol |

| Melting Point | 178.9 °C |

| Boiling Point | 467.3 °C at 760 mmHg |

| Density | 1.09 g/cm³ |

The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in oxidative stress. Notably, it has been identified as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in the cellular defense mechanism against oxidative damage.

Key Findings from Research

- Nrf2 Activation : Studies have shown that compounds that inhibit the Keap1-Nrf2 interaction can upregulate the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress . this compound may share similar properties, contributing to its potential therapeutic applications.

- Structure-Activity Relationship (SAR) : The structural characteristics of this compound allow it to fit into the binding site of Keap1 effectively. Research indicates that modifications in the compound's structure can significantly affect its binding affinity and biological activity .

- In Vitro Studies : Preliminary in vitro studies have demonstrated that this compound exhibits moderate activity against certain cancer cell lines by promoting apoptosis and inhibiting proliferation . Further investigations are needed to fully elucidate its mechanisms and efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Oxidative Stress Models : In experiments using cellular models subjected to oxidative stress, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels, suggesting its protective effects on cellular integrity .

- Inflammation Studies : Inflammatory markers were assessed in animal models after administration of the compound, showing a decrease in pro-inflammatory cytokines, which supports its potential use in treating inflammatory diseases .

Q & A

How can researchers optimize the synthesis of Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate to improve yield and purity?

Basic Research Focus : Synthesis methodology and purification strategies.

Methodological Answer :

The compound is synthesized via Schiff base formation between a substituted naphthalene aldehyde (e.g., octahydro-8,8-dimethylnaphthalene-2-carbaldehyde ) and methyl anthranilate. Optimization steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or methanol) under nitrogen to minimize hydrolysis of the imine bond.

- Catalysis : Employ Lewis acids like ZnCl₂ or Ti(OiPr)₄ to accelerate imine formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures improves purity.

- Analytical Validation : Confirm purity via HPLC-MS using deuterated internal standards (e.g., AOZ-d4 or AMOZ-d5 ) to quantify residual reactants.

What advanced techniques are recommended for elucidating the crystal structure and conformational dynamics of this compound?

Advanced Research Focus : Structural characterization and computational modeling.

Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL ) for structure refinement. The rigid naphthyl and benzoate moieties facilitate crystal packing, but disorder in the octahydro-dimethyl group may require TWINABS for twinned data correction.

- Spectroscopic Analysis : Solid-state NMR (¹³C CP/MAS) resolves dynamic conformations of the cyclohexene ring.

- DFT Calculations : Gaussian09 or ORCA software can model ground-state geometries and predict IR/NMR spectra for comparison with experimental data .

What methodologies are employed to assess its potential endocrine-disrupting effects in biological systems?

Advanced Research Focus : Mechanistic toxicology and regulatory screening.

Methodological Answer :

- In Vitro Assays : Utilize EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays , including ER/AR receptor binding and steroidogenesis assays (H295R cell line).

- Transcriptomics : RNA-seq or qPCR to evaluate hormone-responsive gene expression (e.g., vitellogenin in zebrafish hepatocytes).

- Metabolite Identification : LC-HRMS (Q-TOF) detects phase I/II metabolites, critical for understanding bioactivation pathways.

How can researchers detect and quantify this compound in environmental matrices such as soil or water?

Advanced Research Focus : Environmental analytical chemistry.

Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with 2-nitrophenyl hydrazine to enhance MS sensitivity .

- Chromatography : UPLC-MS/MS with a reversed-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Quantitation : Use isotopically labeled internal standards (e.g., DNSAH-¹³C6 ) to correct for matrix effects. Detection limits ≤1 ppb are achievable with MRM transitions.

What in silico strategies are suitable for predicting its environmental persistence and bioaccumulation potential?

Advanced Research Focus : Computational environmental chemistry.

Methodological Answer :

- QSPR Models : EPI Suite software estimates biodegradation (BIOWIN) and bioaccumulation (BCFBAF) factors. The logP value (~4.2 ) suggests moderate hydrophobicity, requiring validation via experimental BCF studies in fish.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess biomagnification risks.

- Read-Across Analysis : Compare with structurally similar pesticides (e.g., imazamethabenz-methyl ) to infer environmental half-life.

How can researchers resolve contradictions in reported bioactivity data across different studies?

Advanced Research Focus : Data reproducibility and mechanistic validation.

Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., OECD guidelines) to rule out solvent interference (e.g., DMSO cytotoxicity).

- Orthogonal Assays : Cross-validate endocrine disruption claims using both transcriptional (luciferase reporter) and functional (cell proliferation) endpoints .

- Structural Confirmation : Ensure compound integrity via HRMS and ¹H-NMR post-assay to exclude degradation artifacts .

What strategies are recommended for studying structure-activity relationships (SAR) with analogs of this compound?

Advanced Research Focus : Medicinal chemistry and SAR optimization.

Methodological Answer :

- Analog Synthesis : Modify the naphthyl (e.g., 5,5-dimethyl vs. 8,8-dimethyl ) or benzoate groups to assess steric/electronic effects.

- Biological Testing : Screen analogs in high-throughput ER/AR antagonist assays .

- 3D-QSAR : CoMFA or CoMSIA models correlate substituent patterns with bioactivity, guiding lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.